molecular formula C13H17N5OS B2460803 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1H-pyrazol-3-yl)propanamide CAS No. 1252384-15-8

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1H-pyrazol-3-yl)propanamide

Cat. No. B2460803
CAS RN: 1252384-15-8
M. Wt: 291.37
InChI Key: GOQQWULQAXYZPE-UHFFFAOYSA-N
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Description

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1H-pyrazol-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic benefits in various diseases.

Mechanism of Action

The mechanism of action of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1H-pyrazol-3-yl)propanamide involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. It has been shown to inhibit the activity of kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific disease and target enzyme. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1H-pyrazol-3-yl)propanamide in lab experiments is its specificity for target enzymes, which reduces off-target effects. However, its limitations include its low solubility and stability, which can affect its efficacy in in vivo studies.

Future Directions

There are several future directions for research on 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1H-pyrazol-3-yl)propanamide. One direction is to investigate its potential in combination therapy with other drugs. Another direction is to explore its efficacy in different disease models and patient populations. Additionally, further studies are needed to optimize its pharmacokinetics and improve its solubility and stability.
In conclusion, this compound is a promising small molecule inhibitor that has potential therapeutic benefits in various diseases. Its specificity for target enzymes and its ability to induce apoptosis in cancer cells make it an attractive candidate for further research. However, its limitations in solubility and stability need to be addressed to improve its efficacy in in vivo studies. Future research on this compound should focus on exploring its potential in combination therapy and optimizing its pharmacokinetics.

Synthesis Methods

The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1H-pyrazol-3-yl)propanamide involves the reaction of 4,6-dimethyl-2-(methylsulfanyl)pyrimidine-5-carboxylic acid with 3-amino-1H-pyrazole in the presence of coupling agents. The resulting intermediate is then reacted with 2-chloro-N-(propan-2-yl)acetamide to yield the final product.

Scientific Research Applications

3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(1H-pyrazol-3-yl)propanamide has been extensively studied for its potential therapeutic benefits in various diseases. It has shown promising results in cancer, inflammation, and autoimmune diseases. It has also been studied for its antiviral and antibacterial properties.

properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(1H-pyrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-8-10(9(2)16-13(15-8)20-3)4-5-12(19)17-11-6-7-14-18-11/h6-7H,4-5H2,1-3H3,(H2,14,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOQQWULQAXYZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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